2-Isopropenylbenzofuran
Description
2-Isopropenylbenzofuran is a benzofuran derivative characterized by an isopropenyl (-CH₂C(CH₂)=CH₂) substituent at the 2-position of the benzofuran core. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings, and their biological activities are highly dependent on substituent patterns.
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-7H,1H2,2H3 |
InChI Key |
YFXVTJNIUCYXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The activity of benzofuran derivatives is critically influenced by substituents at the 2-position. Below is a comparative analysis of 2-isopropenylbenzofuran and structurally related compounds:
Key Observations:
Substituent Effects on Bioactivity: Aryl groups (e.g., in 2-arylbenzofurans) optimize COX-2 inhibition due to hydrophobic interactions with the enzyme’s active site . Benzoyl or imidazole hybrids enhance cytotoxicity, likely through reactive oxygen species (ROS) generation or DNA intercalation .
Electronic and Steric Considerations :
- The isopropenyl group’s vinyl moiety could participate in conjugation, altering electron density across the benzofuran core. This may reduce COX-2 affinity compared to aryl-substituted analogs but improve reactivity in pro-drug strategies.
Cluster Analysis :
- In a similarity analysis of 58 benzofuran derivatives, compounds clustered into six classes based on substituent fragments . Isopropenyl-substituted analogs would likely occupy a distinct cluster, suggesting unique structure-activity relationships.
Research Findings and Implications
- COX-2 Inhibition : 2-Arylbenzofurans (e.g., Compound 11) show potent COX-2 inhibition (IC50 < 1 µM), whereas isopropenyl derivatives may require structural optimization to match this activity .
- Cytotoxicity: 2-Benzoylbenzofurans exhibit nanomolar efficacy in cancer cell lines, outperforming many aryl- or alkyl-substituted analogs . This highlights the importance of electron-withdrawing groups at the 2-position.
- Synergistic Hybrids : Hybridization with imidazole (e.g., Compound C) enhances anti-inflammatory and cytotoxic profiles, suggesting that this compound could benefit from similar functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
